molecular formula C15H14ClNO B6141634 4-chloro-N-(1-phenylethyl)benzamide

4-chloro-N-(1-phenylethyl)benzamide

Cat. No. B6141634
M. Wt: 259.73 g/mol
InChI Key: AIPPIGGRNVDNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(1-phenylethyl)benzamide consists of a benzamide group with a chlorine atom at the 4-position of the benzene ring . The molecular weight is 304.735 .

Scientific Research Applications

Benzamide Synthesis:

Benzamides are essential building blocks in organic synthesis. The compound can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This green and efficient pathway provides active sites for benzamide production. Given their widespread use in pharmaceuticals, paper, and plastic industries, this synthetic method holds considerable importance.

Pharmaceutical Applications:

Benzamides play a crucial role in drug development. Many drug molecules contain an amide group, including loperamide (antidiarrheal), acetaminophen (analgesic), atorvastatin (cholesterol-lowering), and lisinopril (angiotensin converting enzyme inhibitor) . The compound’s versatility makes it valuable for designing novel therapeutic agents.

Antibacterial Properties:

Researchers have explored the antibacterial activity of benzamides. Although specific studies on 4-Chloro-N-(1-phenylethyl)benzamide are scarce, related compounds have demonstrated moderate antibacterial effects against E. coli, K. pneumoniae, and S. aureus . Investigating its antibacterial potential could yield valuable insights.

Antiplatelet Activity:

Amide derivatives, including benzamides, exhibit antiplatelet activity . Understanding how 4-Chloro-N-(1-phenylethyl)benzamide interacts with platelets could contribute to cardiovascular research.

Industrial Applications:

Beyond pharmaceuticals, benzamides find use in industries such as paper, plastic, and rubber . Their chemical versatility makes them valuable for various applications.

properties

IUPAC Name

4-chloro-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPIGGRNVDNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(1-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(1-phenylethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(1-phenylethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(1-phenylethyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(1-phenylethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(1-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.